molecular formula C10H9ClN2OS B6340681 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-71-5

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B6340681
CAS No.: 1029718-71-5
M. Wt: 240.71 g/mol
InChI Key: VTYIXTRKPZXOHP-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methoxyphenylmethyl group at the 3rd position, and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thioamide in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
  • 5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
  • 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole
  • 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5-chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-5-3-2-4-7(8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYIXTRKPZXOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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